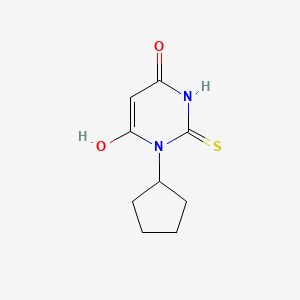

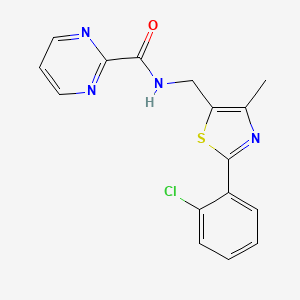

1-cyclopentyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclopentyl-6-hydroxy-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is a synthetic compound that belongs to the pyrimidine family. It is a product used for proteomics research .

Molecular Structure Analysis

The molecular formula of this compound is C9H12N2O2S, and its molecular weight is 212.27 . The detailed molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-cyclopentyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one are not detailed in the available resources. The molecular formula is C9H12N2O2S, and the molecular weight is 212.27 .Wissenschaftliche Forschungsanwendungen

Synthesis and Quantum Chemical Calculations

- Synthesis and Cytotoxic Activity : Researchers synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives, closely related to your compound of interest, and evaluated their cytotoxic activities against human liver and breast cancer cell lines. Quantum chemical calculations were also performed to understand their molecular properties (Kökbudak et al., 2020).

Synthesis and Structural Analysis

Specific Features in Synthesis : Another study focused on the amidoalkylation of a structurally similar compound, 6-hydroxy-5-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, yielding various substituted products. This research provides insight into the low regioselectivity of the reaction (Novakov et al., 2020).

Antiproliferative Effect on HL-60 Cells : Researchers developed a method to synthesize 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and -thiones, including 2-thioxo derivatives, and assessed their antiproliferative effects on a human leukemia cell line (Nishimura et al., 2022).

Therapeutic Potential

- Docking Study for Variola Virus : A study involved the synthesis of novel compounds including 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives for the treatment of variola virus. The compounds exhibited strong binding interactions, suggesting potential as an alternative to existing drugs (Gerçek et al., 2022).

Antimicrobial Evaluation

- Antimicrobial Activities : Researchers conducted structural elucidation and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, using derivatives of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Some derivatives showed mild activities (Gomha et al., 2018).

Corrosion Inhibition

- Corrosion Inhibitors for Steel : A study on thiopyrimidine derivatives, including 2-thioxo-2,3-dihydropyrimidin-4-one variants, demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. The research included electrochemical and quantum chemical studies (Singh et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclopentyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c12-7-5-8(13)11(9(14)10-7)6-3-1-2-4-6/h5-6,13H,1-4H2,(H,10,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHUVYYAKIYTTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=O)NC2=S)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2425053.png)

![1-(2,6-difluorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2425054.png)

![6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2425056.png)

![1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone](/img/structure/B2425057.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2425065.png)

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2425068.png)

![N-[[1-(3-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2425072.png)

![1-(3,4-Dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2425073.png)